molecular formula C18H25N3O2 B11637660 2-cyano-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

2-cyano-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11637660
M. Wt: 315.4 g/mol
InChI Key: SGFPFRLCOIVNCM-RGVLZGJSSA-N
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Description

2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyano group, a hydrazide moiety, and a phenyl ring substituted with tert-butyl groups and a hydroxyl group. Its structural complexity and functional groups make it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazide moiety under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various hydrazone derivatives.

Scientific Research Applications

2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The cyano group and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The phenyl ring with tert-butyl and hydroxyl groups may also contribute to its biological activity by enhancing its stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • 2-cyano-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-cyano-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to the presence of the tert-butyl groups and the hydroxyl group on the phenyl ring. These substituents enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs. Additionally, the unique combination of functional groups provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

2-cyano-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)13-9-12(11-20-21-15(22)7-8-19)10-14(16(13)23)18(4,5)6/h9-11,23H,7H2,1-6H3,(H,21,22)/b20-11+

InChI Key

SGFPFRLCOIVNCM-RGVLZGJSSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CC#N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CC#N

Origin of Product

United States

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